Cas no 2171725-21-4 (2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

2-Cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid is a specialized amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclopropyl group and an Fmoc-protected amino functionality, enhancing stability and compatibility with solid-phase peptide synthesis (SPPS) protocols. The Fmoc group allows for selective deprotection under mild basic conditions, minimizing side reactions. The cyclopropyl moiety contributes to conformational rigidity, which can influence peptide secondary structure and binding interactions. This compound is particularly useful in medicinal chemistry for constructing constrained peptides with improved metabolic stability. Its high purity and well-defined reactivity profile make it a reliable building block for researchers developing peptide-based therapeutics or biochemical probes.
2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid structure
2171725-21-4 structure
商品名:2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid
CAS番号:2171725-21-4
MF:C24H26N2O5
メガワット:422.473646640778
CID:6463420
PubChem ID:165722439

2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid
    • 2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
    • EN300-1486223
    • 2171725-21-4
    • インチ: 1S/C24H26N2O5/c1-14(22(27)26-21(23(28)29)15-10-11-15)12-25-24(30)31-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20-21H,10-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)
    • InChIKey: GZKQUQNYETUSFM-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1CC1)NC(C(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 422.18417193g/mol
  • どういたいしつりょう: 422.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486223-50mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
50mg
$2829.0 2023-09-28
Enamine
EN300-1486223-2500mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1486223-5000mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486223-500mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
500mg
$3233.0 2023-09-28
Enamine
EN300-1486223-100mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
100mg
$2963.0 2023-09-28
Enamine
EN300-1486223-1.0g
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
1g
$0.0 2023-06-06
Enamine
EN300-1486223-250mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
250mg
$3099.0 2023-09-28
Enamine
EN300-1486223-1000mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
1000mg
$3368.0 2023-09-28
Enamine
EN300-1486223-10000mg
2-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]acetic acid
2171725-21-4
10000mg
$14487.0 2023-09-28

2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid 関連文献

2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acidに関する追加情報

Introduction to 2-Cyclopropyl-2-(3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic Acid (CAS No: 2171725-21-4)

2-Cyclopropyl-2-(3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid is a complex organic compound with the CAS registry number 2171725-21-4. This compound is of significant interest in the fields of organic chemistry, pharmacology, and materials science due to its unique structural features and potential applications in drug design and development. The molecule incorporates several key functional groups, including a cyclopropyl ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanamidoacetic acid moiety, which contribute to its versatile chemical properties.

The cyclopropyl group is a three-membered ring consisting of two carbon atoms and one hydrogen atom, known for its high ring strain and reactivity. This group is often utilized in drug design to enhance the pharmacokinetic properties of molecules, such as improving bioavailability and reducing metabolism. In this compound, the cyclopropyl group is attached to the central carbon atom, which also bears the Fmoc group and the propanamidoacetic acid moiety.

The Fmoc group, derived from 9H-fluorene, is a well-known protecting group in peptide synthesis. It is commonly used to protect amino groups during solid-phase synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached via a methylene bridge to an amino group, forming a critical part of the molecule's structure. This arrangement suggests that the compound may have applications in peptide-based drug delivery systems or as an intermediate in peptide synthesis.

The propanamidoacetic acid moiety consists of a propionamide group attached to an acetic acid unit. This functional group is known for its ability to form amide bonds, which are crucial in peptide synthesis and drug design. The presence of this moiety in the molecule suggests that it may serve as a building block for constructing larger biomolecules or as an intermediate in the synthesis of more complex structures.

Recent studies have highlighted the potential of this compound in drug design, particularly in the development of peptide-based therapeutics. Researchers have explored its role as a component in peptide libraries, where it can be used to generate diverse bioactive molecules with potential applications in treating various diseases, including cancer and infectious diseases. The combination of the cyclopropyl group's reactivity with the Fmoc group's protective properties makes this compound a valuable tool in medicinal chemistry.

In addition to its role in drug design, this compound has also been investigated for its potential applications in materials science. The unique electronic properties of the fluorenylmethoxycarbonyl group make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent advancements in organic electronics have demonstrated that compounds with similar structures can exhibit excellent charge transport properties, making them promising candidates for next-generation electronic devices.

From a synthetic perspective, this compound can be synthesized through a series of well-established organic reactions. The synthesis typically involves the coupling of the cyclopropyl-containing precursor with the Fmoc-amino acid derivative using coupling agents such as HATU or EDCI. The reaction conditions are optimized to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis or continuous-flow techniques to improve reaction efficiency and scalability.

The physical properties of this compound have been extensively studied, including its melting point, solubility, and stability under various conditions. These studies have revealed that the compound exhibits good thermal stability and moderate solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF). These properties make it suitable for use in both laboratory-scale experiments and large-scale manufacturing processes.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure, purity, and functional groups present in the compound. Recent advancements in analytical chemistry have enabled researchers to perform these analyses with greater precision and accuracy, ensuring reliable characterization of complex molecules like this one.

In conclusion, 2-cyclopropyl-2-(3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid is a versatile organic compound with significant potential in various fields of science and technology. Its unique structural features make it an invaluable tool for researchers working on drug design

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